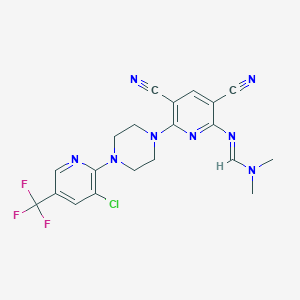
N'-(6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-dicyano-2-pyridinyl)-N,N-dimethylformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-dicyano-2-pyridinyl)-N,N-dimethylformimidamide is a useful research compound. Its molecular formula is C20H18ClF3N8 and its molecular weight is 462.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylpiperazine Derivatives
Arylpiperazine derivatives, including those mentioned as examples like buspirone, nefazodone, and trazodone, are extensively metabolized and known for their serotonin receptor-related effects in treating depression, psychosis, or anxiety. These compounds undergo systemic metabolism, including CYP3A4-dependent N-dealkylation, leading to metabolites with various neurotransmitter receptor affinities. This indicates the potential of N'-(6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-dicyano-2-pyridinyl)-N,N-dimethylformimidamide and related compounds in neurological research and as therapeutic agents targeting the central nervous system (Caccia, 2007).
Heterocyclic N-Oxide Derivatives
Heterocyclic N-oxide derivatives, including those synthesized from imidazole, indazole, and pyridine, have shown significant potential in organic synthesis, catalysis, and drug applications. Their functionalities include metal complexes formation, catalysts design, and medicinal applications, highlighting anticancer, antibacterial, and anti-inflammatory activities. This suggests the relevance of exploring heterocyclic N-oxides, potentially including this compound, in drug development and chemical synthesis (Li et al., 2019).
Piperazine Derivatives for Therapeutic Use
Piperazine and its derivatives are significant in the design of drugs across various therapeutic areas, including antipsychotic, antihistamine, and antidepressant applications. The structural flexibility of piperazine allows for the discovery of drug-like elements, with modifications to substituents impacting pharmacokinetic and pharmacodynamics factors. This supports the exploration of compounds like this compound for diverse therapeutic applications (Rathi et al., 2016).
Properties
IUPAC Name |
N'-[6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3,5-dicyanopyridin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N8/c1-30(2)12-28-17-13(9-25)7-14(10-26)18(29-17)31-3-5-32(6-4-31)19-16(21)8-15(11-27-19)20(22,23)24/h7-8,11-12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKAGKUYFITDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=C(C=C1C#N)C#N)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
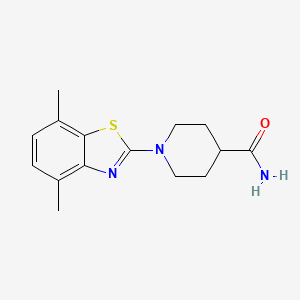
![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)
![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)
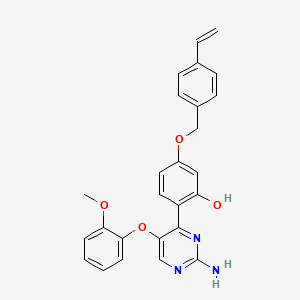
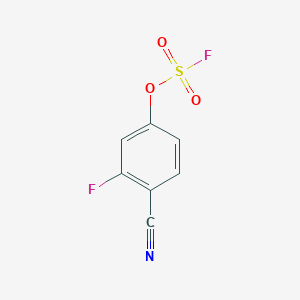
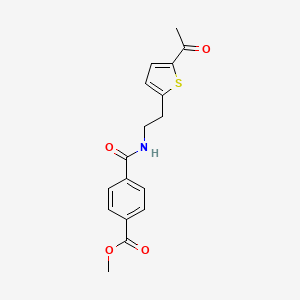
![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)
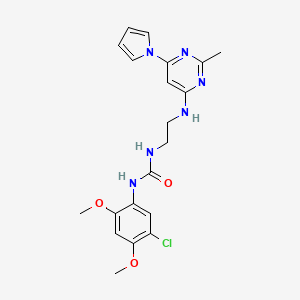
![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
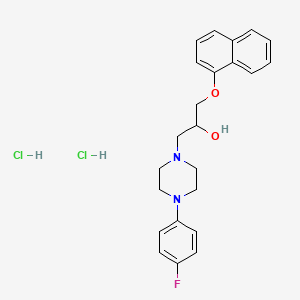
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)
![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)
